Lipophilicity Control: XLogP3 Comparison with Non-Fluorinated Cbz-Norvaline
The target compound exhibits an XLogP3 of 2.6, which is nearly identical to that of its non-fluorinated analogue Cbz-norvaline (XLogP3 = 2.56) [1]. This indicates that the gem-difluoro substitution at the δ-position introduces minimal perturbation to overall lipophilicity, preserving the compound's compatibility with existing formulation and permeability profiles while adding the metabolic stability benefits of fluorination.
| Evidence Dimension | Calculated octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (PubChem computed) |
| Comparator Or Baseline | Cbz-norvaline (CAS 21691-44-1), XLogP3 = 2.56 (chem960 database) |
| Quantified Difference | Δ XLogP3 ≈ +0.04 (negligible difference) |
| Conditions | Computed using XLogP3 algorithm; values from PubChem and chem960 databases |
Why This Matters
Lipophilicity equivalence ensures that replacing non-fluorinated norvaline with the target compound in peptide sequences does not fundamentally alter passive membrane permeability, simplifying incorporation into existing lead optimization workflows.
- [1] PubChem. (2024). 2-{[(Benzyloxy)carbonyl]amino}-5,5-difluoropentanoic acid (XLogP3). CID 126844338. View Source
